REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[C:4]([NH:9]N)[CH:5]=[C:6]([I:8])[CH:7]=1.[CH3:11][CH:12]([CH3:16])[C:13](=O)[CH3:14]>C(O)(=O)C>[I:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[C:4]2[C:3]=1[C:12]([CH3:16])([CH3:11])[C:13]([CH3:14])=[N:9]2
|
Name
|
3,5-diiodophenylhydrazine
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C=C(C1)I)NN
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CC(C(C)=O)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The acetic acid was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ether
|
Type
|
FILTRATION
|
Details
|
Insoluble precipitate was filtered off
|
Type
|
WASH
|
Details
|
the etheric solution was washed with aqueous solutions of NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with CaCl2 and ether
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure by a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=C2C(C(=NC2=CC(=C1)I)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |